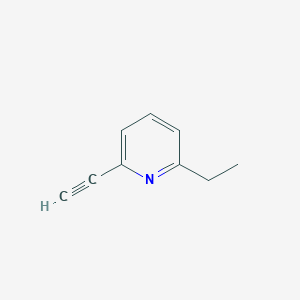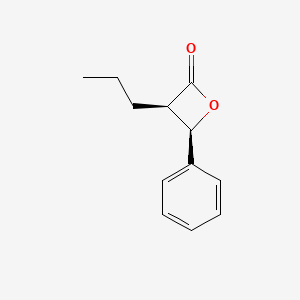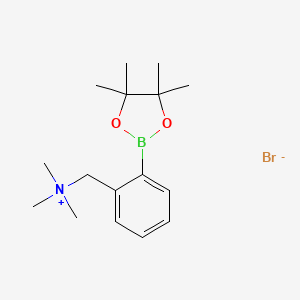
N,N,N-Trimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanaminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanaminium bromide: is a complex organic compound that features a quaternary ammonium group and a boronate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanaminium bromide typically involves the following steps:
Formation of the Boronate Ester: The boronate ester can be synthesized by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a phenyl derivative under suitable conditions.
Quaternization: The phenylboronate ester is then subjected to quaternization with trimethylamine to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanaminium bromide can undergo various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Hydrolysis: The boronate ester can be hydrolyzed under acidic or basic conditions to form the corresponding boronic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiols, and amines.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the boronate ester.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted quaternary ammonium compounds can be formed.
Hydrolysis Products: The hydrolysis of the boronate ester yields the corresponding boronic acid.
Applications De Recherche Scientifique
N,N,N-Trimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanaminium bromide has several scientific research applications:
Organic Synthesis: It can be used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and as a probe in biological studies.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism by which N,N,N-Trimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanaminium bromide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The quaternary ammonium group can interact with negatively charged sites on proteins, while the boronate ester can form reversible covalent bonds with diols and other nucleophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the quaternary ammonium group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a hydroxyl group instead of the quaternary ammonium group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an amino group instead of the quaternary ammonium group.
Uniqueness
N,N,N-Trimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanaminium bromide is unique due to the presence of both a quaternary ammonium group and a boronate ester in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C16H27BBrNO2 |
|---|---|
Poids moléculaire |
356.1 g/mol |
Nom IUPAC |
trimethyl-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]azanium;bromide |
InChI |
InChI=1S/C16H27BNO2.BrH/c1-15(2)16(3,4)20-17(19-15)14-11-9-8-10-13(14)12-18(5,6)7;/h8-11H,12H2,1-7H3;1H/q+1;/p-1 |
Clé InChI |
CYOPHEYRFHTYBD-UHFFFAOYSA-M |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C[N+](C)(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


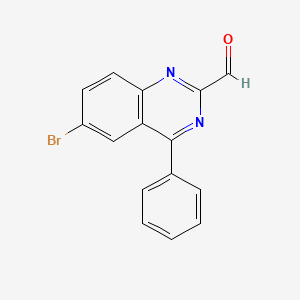
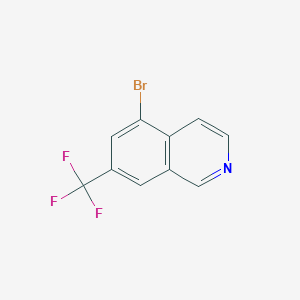
![2-{[(4-Iminocyclohexa-2,5-dien-1-ylidene)amino]methylidene}-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol](/img/structure/B12516350.png)

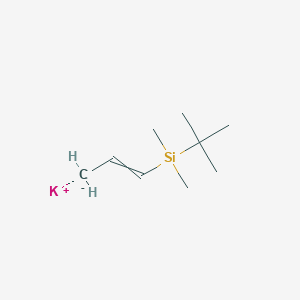
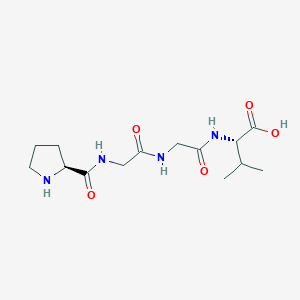
![2-Hydroxy-N-[(2-nitrobenzoyl)carbamothioyl]benzamide](/img/structure/B12516376.png)
![4,4'-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol)](/img/structure/B12516385.png)
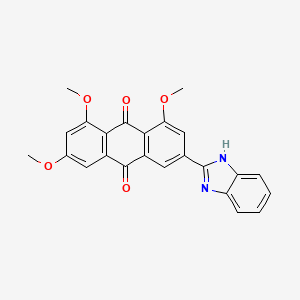
![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole](/img/structure/B12516399.png)
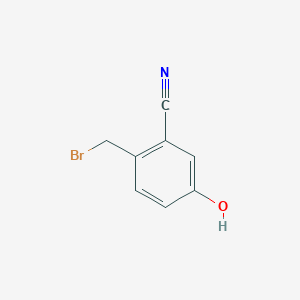
![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]furan-2-amine](/img/structure/B12516406.png)
